Cas no 2411291-44-4 (4-(3-Fluorosulfonyloxybenzoyl)morpholine)

4-(3-Fluorosulfonyloxybenzoyl)morpholine 化学的及び物理的性質
名前と識別子
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- 4-(3-Fluorosulfonyloxybenzoyl)morpholine
- 3-(morpholine-4-carbonyl)phenyl sulfurofluoridate
- Z3919190918
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- インチ: 1S/C11H12FNO5S/c12-19(15,16)18-10-3-1-2-9(8-10)11(14)13-4-6-17-7-5-13/h1-3,8H,4-7H2
- InChIKey: JNCSMWCJNHJQOP-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(OC1=CC=CC(=C1)C(N1CCOCC1)=O)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 415
- トポロジー分子極性表面積: 81.3
- XLogP3: 1.1
4-(3-Fluorosulfonyloxybenzoyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7553122-1.0g |
3-(morpholine-4-carbonyl)phenyl sulfurofluoridate |
2411291-44-4 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
4-(3-Fluorosulfonyloxybenzoyl)morpholine 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
4-(3-Fluorosulfonyloxybenzoyl)morpholineに関する追加情報
Exploring the Potential of 4-(3-Fluorosulfonyloxybenzoyl)morpholine: A Comprehensive Overview
The compound with CAS No. 2411291-44-4, commonly referred to as 4-(3-Fluorosulfonyloxybenzoyl)morpholine, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of morpholine, a heterocyclic amine, and incorporates a fluorosulfonyl group, which introduces unique chemical properties. The integration of these functional groups makes this compound a promising candidate for various applications, particularly in drug discovery and materials science.
Recent studies have highlighted the potential of fluorosulfonyl-containing compounds in enhancing the bioavailability and stability of pharmaceutical agents. The presence of the fluorosulfonyl group in 4-(3-Fluorosulfonyloxybenzoyl)morpholine not only imparts electronic effects but also contributes to its solubility and permeability, making it an attractive scaffold for drug development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of enzyme inhibitors and receptor modulators.
One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations. For instance, its reactivity under different conditions has been extensively studied, revealing its potential as an intermediate in the synthesis of more complex structures. The morpholine ring, being a versatile building block, can be further functionalized to tailor its properties for specific applications. This flexibility has led to its use in constructing multi-functional molecules with enhanced pharmacokinetic profiles.
From a materials science perspective, 4-(3-Fluorosulfonyloxybenzoyl)morpholine has shown promise as a precursor for advanced polymers and coatings. Its ability to form stable bonds under thermal and chemical stress makes it a candidate for high-performance materials. Recent advancements in polymer chemistry have demonstrated how such compounds can be integrated into polymeric networks to improve mechanical strength and thermal stability.
In terms of biological activity, this compound has exhibited moderate inhibitory effects on certain enzymes associated with inflammatory pathways. While these findings are preliminary, they underscore the need for further investigation into its therapeutic potential. Collaborative efforts between chemists and biologists are currently underway to explore its efficacy in preclinical models.
The synthesis of 4-(3-Fluorosulfonyloxybenzoyl)morpholine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the fluorosulfonyl group requires precise control over reaction conditions to ensure optimal yields and purity. Researchers have reported several efficient routes for its preparation, which have been validated through rigorous characterization using techniques such as NMR spectroscopy and mass spectrometry.
As interest in fluorinated compounds continues to grow, particularly in the pharmaceutical industry, CAS No. 2411291-44-4 stands out as a key player in advancing our understanding of structure-function relationships. Its unique combination of morpholine and fluorosulfonyl functionalities positions it at the forefront of innovative research aimed at developing next-generation therapeutics and materials.
In conclusion, 4-(3-Fluorosulfonyloxybenzoyl)morpholine represents a fascinating intersection of chemistry and biology. With ongoing research uncovering new insights into its properties and applications, this compound is poised to make significant contributions to both academic and industrial advancements.
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